3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
Description
3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H15F2NO2·HCl It is a derivative of cyclobutane, featuring a piperidine ring and two fluorine atoms attached to the cyclobutane ring
Properties
IUPAC Name |
3,3-difluoro-1-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2.ClH/c11-10(12)5-9(6-10,8(14)15)7-1-3-13-4-2-7;/h7,13H,1-6H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXMPCJDXJXPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC(C2)(F)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a involving suitable dienes and dienophiles.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the cyclobutane ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a piperidine ring.
3,3-Difluoro-1-(methyl)cyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of a piperidine ring.
Uniqueness
3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of both the piperidine ring and the difluorocyclobutane moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic compound notable for its unique molecular structure, which includes a cyclobutane ring and a piperidine moiety. The incorporation of fluorine atoms enhances its biological activity and stability, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula for this compound is CHClFNO. Its structural components contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 232.67 g/mol |
| CAS Number | 2138518-96-2 |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. The piperidine moiety allows the compound to bind effectively to these targets, modulating their activity. The presence of fluorine atoms increases the compound's lipophilicity and bioavailability, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane derivatives. For instance, a high-throughput screening identified several piperidine-based compounds with significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness against similar pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR of related compounds provides insights into optimizing the biological activity of 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane derivatives. In several studies, modifications to the piperidine ring or the introduction of different substituents have been shown to enhance potency and selectivity against target enzymes or receptors .
| Compound | MIC (µM) | Target |
|---|---|---|
| 4PP-1 | 6.3 | MmpL3 (tuberculosis) |
| 4PP-31 | 2.7 | MmpL3 |
| PCB | 6.9 | MmpL3 |
The data indicates that structural modifications can lead to improved pharmacokinetic properties and reduced cytotoxicity.
Case Studies
A notable case study involved the evaluation of various piperidine derivatives for their anti-tubercular activity. Compounds with similar structures to 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane were synthesized and tested for their efficacy against M. tuberculosis. The results demonstrated that specific substitutions could significantly enhance biological activity while maintaining low toxicity profiles .
Q & A
Q. What are the standard synthetic routes for preparing 3,3-Difluoro-1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride?
The synthesis typically involves three key steps:
- Cyclobutane Formation : [2+2] cycloaddition or ring-closing strategies to construct the fluorinated cyclobutane core .
- Carboxylation : Introduction of the carboxylic acid group via carbon dioxide fixation or carboxylating agents like malonates .
- Hydrochloride Salt Formation : Reaction with hydrochloric acid to stabilize the compound as a salt, improving solubility and crystallinity . Purity is often verified by titration (e.g., alcohol-based titration with sodium hydroxide) or chromatographic methods .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Titration : Quantifies chloride content and purity (e.g., alcohol-dissolved samples titrated with NaOH) .
- High-Performance Liquid Chromatography (HPLC) : Resolves impurities; ≥95% purity is typical for research-grade material .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates the cyclobutane framework and fluorination pattern (e.g., ³J coupling for vicinal fluorines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the hydrochloride salt form?
- Solvent Selection : Polar aprotic solvents (e.g., ethanol) improve HCl solubility and salt formation efficiency .
- Stoichiometry : Excess HCl (1.2–1.5 equivalents) ensures complete protonation of the piperidine nitrogen .
- Temperature Control : Slow cooling during crystallization minimizes impurities and enhances crystal purity .
- Byproduct Mitigation : Scavengers like molecular sieves remove residual water, preventing hydrolysis of the cyclobutane ring .
Q. What strategies resolve discrepancies between purity assessments (e.g., titration vs. HPLC)?
- Method Validation : Cross-check results using orthogonal techniques (e.g., titration for chloride content vs. HPLC for organic impurities) .
- Impurity Profiling : Isolate and characterize byproducts via LC-MS or preparative HPLC to identify sources of variability .
- Standardization : Use USP-grade reference materials to calibrate instruments and ensure reproducibility .
Q. How does the difluoro substitution on the cyclobutane ring influence chemical stability and reactivity?
- Electronic Effects : Fluorine atoms increase ring strain and electrophilicity, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .
- Steric Effects : The rigid cyclobutane framework restricts conformational flexibility, impacting binding affinity in biological assays .
- Comparative Data : Analogous trifluoromethyl-cyclobutane derivatives exhibit reduced hydrolytic stability compared to difluoro variants, suggesting fluorine count modulates degradation pathways .
Q. What is the role of the piperidin-4-yl group in modulating physicochemical properties?
- Basicity : The tertiary amine (pKa ~8–10) enhances water solubility at physiological pH, critical for in vitro assays .
- Biological Interactions : Piperidine moieties often target enzymes or receptors (e.g., kinases, GPCRs), with substituents like fluorine altering selectivity .
- Comparative Studies : Replacing piperidine with smaller amines (e.g., methylamino) reduces hydrophobic interactions, as shown in analogs with modified binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
